(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the third position and an allylamine side chain at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine, which serves as the core structure.
Allylation: The 3-methylpyridine undergoes an allylation reaction to introduce the allyl group at the first position. This can be achieved using allyl bromide in the presence of a base such as sodium hydride.
Amine Introduction: The allylated intermediate is then subjected to a reductive amination reaction to introduce the amine group. This can be done using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound is useful in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic routes.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a ligand for certain receptors.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Methyl(2-pyridyl))prop-2-enylamine:
(1S)-1-(2-Methyl(2-pyridyl))prop-2-enylamine: Similar structure but with a methyl group at the second position, leading to different chemical properties.
(1S)-1-(3-Ethyl(2-pyridyl))prop-2-enylamine: Ethyl substitution instead of methyl, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(1S)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3/t8-/m0/s1 |
InChI Key |
IHOIHBJHEMAUBS-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@H](C=C)N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.